molecular formula C10H6ClNO2 B1610441 8-Chloro-[1,3]dioxolo[4,5-g]quinoline CAS No. 59134-89-3

8-Chloro-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B1610441
CAS No.: 59134-89-3
M. Wt: 207.61 g/mol
InChI Key: GRUBPJPDFFLKQE-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has long been a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a vast array of biological activities. This has established the quinoline nucleus as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets, making it a frequent starting point for drug discovery.

Historically, the most prominent application of quinoline derivatives has been in the treatment of malaria, with quinine (B1679958) being a well-known example. The versatility of the quinoline ring allows for extensive structural modifications, leading to the development of a wide range of therapeutic agents. These include antibacterial, anticancer, anti-inflammatory, and antiviral drugs. The synthetic adaptability of the quinoline system has enabled the creation of large libraries of derivatives, which have been investigated for their potential to inhibit various cellular targets such as tyrosine kinases, proteasomes, and DNA repair mechanisms.

Emergence ofbenchchem.comnih.govDioxoloquinolines as Architecturally Privileged Scaffolds

Building upon the established importance of the quinoline core, medicinal chemists have explored the effects of fusing additional ring systems to this scaffold. The nih.govdioxoloquinoline framework, which features a 1,3-dioxole (B15492876) ring fused to the quinoline structure, has emerged as a significant area of investigation. This structural motif is found in some quinoline-based natural products, validating its biological relevance.

Rationale for Academic Investigation of 8-Chloro-benchchem.comnih.govdioxolo[4,5-g]quinoline and its Closely Related Derivatives

The specific compound, 8-Chloro- nih.govdioxolo[4,5-g]quinoline, has garnered academic interest primarily as a key synthetic intermediate in the development of more complex molecules with potential therapeutic value. The rationale for its investigation is multifaceted. The fused dioxoloquinoline core provides a biologically relevant foundation, while the chlorine atom at the 8-position offers a reactive site for further chemical modifications.

This halogen substituent acts as a "handle" for introducing a variety of functional groups, allowing for the systematic exploration of structure-activity relationships. For example, the chlorine can be displaced by amines to potentially enhance DNA-binding affinity or can be a precursor for creating quaternary ammonium (B1175870) salts, which have shown improved antibacterial activity. The investigation of this compound and its derivatives is therefore driven by the search for novel anticancer and antimicrobial agents. Ethyl 8-chloro nih.govdioxolo[4,5-g]quinoline-7-carboxylate, a closely related derivative, is noted for its potential in cancer treatment and as an antimicrobial.

Current State of Research on Halogenatedbenchchem.comnih.govdioxolo[4,5-g]quinoline Systems

Current research on halogenated nih.govdioxolo[4,5-g]quinoline systems is largely centered on their synthesis and the evaluation of their biological potential. Synthetic strategies have been developed to produce these compounds, often starting from precursors like benzo[d] nih.govdioxol-5-amine. One common route to 8-chloro- nih.govdioxolo[4,5-g]quinoline involves the functionalization of its ethyl ester derivative. vulcanchem.com

The broader interest in halogenated quinoline systems is evidenced by studies on related structures. For example, research has been conducted on 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one and 4-chloro-1H-triazolo[4,5-g]quinoline. nih.govsemanticscholar.orgresearchgate.net These investigations highlight the importance of the halogen's position and nature in determining the compound's conformation and biological activity. The primary focus of this research area remains the synthesis of novel derivatives and screening them for potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.

Physicochemical Properties of 8-Chloro- nih.govdioxolo[4,5-g]quinoline

PropertyValue
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
IUPAC Name 8-chloro- nih.govdioxolo[4,5-g]quinoline
Solubility Soluble in DMSO, DMF
Stability Sensitive to light and moisture
Storage 2–8°C under inert conditions

Data sourced from available chemical information. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-[1,3]dioxolo[4,5-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUBPJPDFFLKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=C(C=CN=C3C=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517699
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59134-89-3
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways to thebenchchem.compjsir.orgDioxolo[4,5-g]quinoline Core

The synthesis of the core pjsir.orgdioxolo[4,5-g]quinoline heterocyclic system can be achieved through various established chemical reactions. These methods range from multi-component strategies that build complexity in a single step to classical cyclization protocols.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, thereby reducing waste and saving time. rsc.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline (B57606) scaffolds. rsc.org In the context of the dioxoloquinoline core, a key strategy involves the condensation of benzo[d] pjsir.orgdioxol-5-amine with other reactants. For instance, a multi-step synthesis can be initiated by the condensation of benzo[d] pjsir.orgdioxol-5-amine with diethyl ethoxymethylenemalonate. Green MCR approaches using water as a solvent and nanocatalysts have been developed to synthesize pyrimido[4,5-b]quinolones, showcasing the potential for eco-friendly synthesis of related heterocyclic systems. nih.gov These methodologies are prized for their high atom economy and their ability to introduce significant structural diversity into the resulting molecules. rsc.org

Cyclization and annulation reactions are fundamental to forming the bicyclic structure of the quinoline core. Classical methods, which remain widely used, often employ aniline (B41778) derivatives as key starting materials. nih.gov For the pjsir.orgdioxolo[4,5-g]quinoline system, this typically involves an aniline derived from 1,3-benzodioxole.

Prominent cyclization strategies include:

Friedländer Synthesis : This reaction involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group. ijpsjournal.com It is a versatile method for generating substituted quinolines. mdpi.com

Gould-Jacobs Reaction : This pathway starts with an aniline derivative reacting with an ethoxymethylenemalonic ester. The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxyquinoline-3-carboxylic acid ester, which can be further modified. mdpi.com A specific example leading to the dioxoloquinoline core involves heating an intermediate, diethyl 2-((benzo[d] pjsir.orgdioxol-5-ylamino)methylene)malonate, in diphenylether at 250°C.

Conrad-Limpach Synthesis : This method produces 4-quinolones through the reaction of anilines with β-ketoesters at different temperatures. mdpi.com

Camps Cyclization : This reaction yields a mixture of two isomeric quinolinone products from an acylated o-acylaminoacetophenone under basic conditions. mdpi.com

Modern approaches also include oxidative annulation, which leverages transition-metal catalysis and C-H bond activation to construct the quinoline ring with high efficiency. mdpi.com

Table 1: Selected Synthetic Pathways to the pjsir.orgDioxolo[4,5-g]quinoline Core

Reaction Name Key Reactants Typical Conditions Notes Reference
Gould-Jacobs Reaction Benzo[d] pjsir.orgdioxol-5-amine, Diethyl ethoxymethylenemalonate Condensation followed by thermal cyclization (~250°C) in diphenylether. Forms a 4-oxo-quinoline intermediate which can be further functionalized.
Friedländer Synthesis 2-aminobenzaldehydes derived from 1,3-benzodioxole, Active methylene compounds Base-catalyzed condensation (e.g., KOH, piperidine) in an aqueous or alcoholic solution. A direct and versatile route to substituted quinolines. researchgate.net
Conrad-Limpach Synthesis Anilines derived from 1,3-benzodioxole, β-ketoesters Stepwise reaction involving initial low-temperature condensation followed by high-temperature cyclization. Yields 4-quinolones. mdpi.com
Multi-component Reaction Benzo[d] pjsir.orgdioxol-5-amine, Aldehydes, Active methylene compounds Often catalyzed, can be performed in green solvents like water or ethanol (B145695). Highly efficient for creating molecular diversity in a single step. rsc.orgnih.gov

In recent years, the principles of green chemistry have been applied to quinoline synthesis to minimize environmental impact. These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency. researchgate.net Key developments include the use of water or ethanol as environmentally benign solvents, which are preferable to traditional organic solvents. researchgate.net

The use of reusable catalysts is a cornerstone of green quinoline synthesis. acs.org Nanocatalysts, such as iron(III) oxide nanoparticles (Fe₃O₄ NPs), have been employed to facilitate MCRs in water, with the catalyst being easily recovered and reused multiple times without a significant loss of activity. nih.gov Other green catalysts that have proven effective include p-toluenesulfonic acid (p-TSA). researchgate.net Furthermore, solvent-free reaction conditions, sometimes assisted by microwave irradiation, offer a rapid and efficient alternative to conventional heating for synthesizing polysubstituted quinolines. nih.gov Formic acid has also been explored as a biodegradable and renewable catalyst for direct quinoline synthesis. ijpsjournal.com

Targeted Synthesis and Functionalization of 8-Chloro-benchchem.compjsir.orgdioxolo[4,5-g]quinoline Analogues

The synthesis of the title compound requires the specific introduction of a chlorine atom at the C-8 position of the dioxoloquinoline scaffold. This substituent then serves as a versatile handle for further chemical modifications.

Directing chlorination to the 8-position of the quinoline ring is a critical step. Research has shown that electrophilic attack on the quinolinium cation in strongly acidic conditions favors substitution at the 5- and 8-positions. pjsir.org

Established methods for this chlorination include:

Chlorination of an Oxo-Intermediate : A common route involves the synthesis of an 8-oxo- pjsir.orgdioxolo[4,5-g]quinoline intermediate. This precursor can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), under anhydrous conditions to effectively replace the oxo group with a chlorine atom at the 8-position.

Direct Electrophilic Chlorination : A method for the direct chlorination of the quinoline core involves dissolving the parent heterocycle and silver sulphate in concentrated sulfuric acid. pjsir.org Passing dry chlorine gas through this mixture results in the formation of 8-chloroquinoline (B1195068) and 5-chloroquinoline. pjsir.org This reaction proceeds through the electrophilic attack of a chloronium ion (Cl⁺) on the protonated quinoline molecule. pjsir.org

Chlorination of Tetrahydroquinolines : Another process involves the cyclization of 3-(chloroanilino)propionic acid to form a chloro-4-oxo-1,2,3,4-tetrahydroquinoline. This intermediate is subsequently chlorinated with phosphorus oxychloride to yield a dichloroquinoline, such as 4,8-dichloroquinoline. google.com

Table 2: Methodologies for Introducing Chlorine at Position 8

Starting Material Reagents and Conditions Product Mechanism/Notes Reference
8-Oxo-5,8-dihydro- pjsir.orgdioxolo[4,5-g]quinoline derivative Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), anhydrous conditions. 8-Chloro- pjsir.orgdioxolo[4,5-g]quinoline derivative Replacement of the C8-oxo group with a chlorine atom.
Quinoline Dry Chlorine (Cl₂), Silver Sulphate (Ag₂SO₄), Concentrated Sulfuric Acid (H₂SO₄). 8-Chloroquinoline and 5-Chloroquinoline Electrophilic attack on the protonated quinolinium cation. pjsir.org
4-Oxo-8-chloro-1,2,3,4-tetrahydroquinoline Phosphorus oxychloride (POCl₃), Dichloroethane, 85-90°C. 4,8-Dichloroquinoline Aromatization and chlorination at the 4-position of a pre-existing 8-chloro intermediate. google.com

The quinoline scaffold is a versatile platform that allows for functionalization at multiple positions through various chemical reactions. nih.gov The chlorine atom at the 8-position of 8-Chloro- pjsir.orgdioxolo[4,5-g]quinoline is particularly useful as it can be readily displaced by a range of nucleophiles via nucleophilic aromatic substitution (SₙAr). This allows for the introduction of diverse functional groups, which is a key strategy in medicinal chemistry.

Examples of such modifications include:

Nucleophilic Substitution : The C8-chloro substituent can be replaced by amines, thiols, or alkoxides to generate a library of new analogues.

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds at other positions on the quinoline ring, providing an efficient route to derivatization without the need for pre-functionalized substrates. researchgate.net

Modifications of Other Substituents : If the scaffold contains other functional groups, such as an ester, these can be modified. For example, an ester group can undergo reduction to an alcohol using agents like lithium aluminum hydride (LiAlH₄) or be hydrolyzed to a carboxylic acid.

Hybrid Molecule Synthesis : The quinoline moiety can be linked to other heterocyclic systems, such as 1,2,3-triazoles, by converting a substituent into an acetylene (B1199291) or azide (B81097) and employing click chemistry. nih.gov

These strategic modifications allow for the systematic exploration of the chemical space around the core pjsir.orgdioxolo[4,5-g]quinoline scaffold. mdpi.com

Optimization of Reaction Conditions and Yields for Derivative Synthesis

The synthesis of derivatives based on the 8-Chloro- researchgate.netdioxolo[4,5-g]quinoline scaffold is a nuanced process where reaction conditions are meticulously optimized to achieve high yields and purity. Researchers have explored various methodologies, focusing on catalyst selection, solvent effects, and temperature control to enhance the efficiency of these transformations.

A common strategy involves the Friedländer annulation, where 2-aminoaryl ketones react with compounds containing a reactive methylene group. The optimization of this reaction often hinges on the choice of catalyst. Studies have shown that catalysts like Chloramine-T can be highly effective when reactions are conducted in acetonitrile (B52724) at reflux temperatures, leading to very good yields of the corresponding quinoline derivatives. researchgate.net The solvent plays a critical role; acetonitrile has been identified as a superior solvent for these reactions, providing better conversion rates and easier isolation of the final products compared to solvent-free conditions or other organic solvents. researchgate.net

Metal-free aerobic processes have also been developed for the synthesis of substituted quinolines. One such method utilizes potassium hydroxide (B78521) at 80°C and involves the in situ aerial oxidation of alcohols to the corresponding aldehydes or ketones, which then undergo cyclocondensation. researchgate.net For the synthesis of specific analogues, such as 2,3,8-trisubstituted quinolines, conditions may involve the use of strong bases like Lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C) or palladium catalysts like Pd₂(dba)₃ with a phosphine (B1218219) ligand in dioxane at 100°C for cross-coupling reactions. researchgate.net

The synthesis of dithiolo[3,4-c]quinoline-1-thione derivatives from quinoline precursors is achieved by refluxing with elemental sulfur in a solvent like dimethylformamide (DMF) for extended periods (e.g., 15 hours). nih.gov Subsequent N-acylation of these derivatives can be optimized by reacting them with an acyl chloride in refluxing dry toluene (B28343) for 8-10 hours. nih.gov The progress of these reactions is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. nih.gov

Below is a table summarizing optimized conditions for the synthesis of various quinoline derivatives.

Derivative TypeStarting MaterialsCatalyst/ReagentsSolventTemperatureYieldReference
Substituted Quinolines2-Aminoaryl Ketones, KetonesChloramine-TAcetonitrileRefluxGood researchgate.net
Substituted Quinolines2-Aminobenzyl alcohol, AlcoholsPotassium Hydroxide-80 °C- researchgate.net
8-Chloro AnaloguesQuinolinesLDA, THF, DMFTHF-78 °C39% researchgate.net
8-Chloro AnaloguesQuinolinesPd₂(dba)₃, NaOtBu, tBu Brett Phos1,4-Dioxane100 °C21% researchgate.net
Dithiolo-quinolinesQuinolines, Elemental Sulfur-DMFReflux- nih.gov

Synthesis of Precursors and Key Intermediates (e.g., ethyl 8-chloro-benchchem.comresearchgate.netdioxolo[4,5-g]quinoline-7-carboxylate)

The synthesis of 8-Chloro- researchgate.netdioxolo[4,5-g]quinoline and its derivatives relies on the preparation of key precursors and intermediates. A pivotal intermediate is ethyl 8-chloro- researchgate.netdioxolo[4,5-g]quinoline-7-carboxylate. Its synthesis is a multi-step process that begins with readily available starting materials.

One established route involves a three-step sequence:

Condensation: The synthesis initiates with the reaction of benzo[d] researchgate.netdioxol-5-amine with diethyl ethoxymethylenemalonate. This condensation is typically carried out in ethanol at elevated temperatures (e.g., 90°C) for an extended period (e.g., 18 hours) to form diethyl 2-((benzo[d] researchgate.netdioxol-5-ylamino)methylene)malonate.

Cyclization: The intermediate from the first step is then subjected to a thermal cyclization reaction. This is often achieved by heating the compound in a high-boiling point solvent such as diphenyl ether to approximately 250°C for about 10 hours. This step results in the formation of the quinoline ring system, yielding ethyl 8-oxo-5,8-dihydro- researchgate.netdioxolo[4,5-g]quinoline-7-carboxylate. This oxo-derivative is also known as ethyl 8-hydroxy- researchgate.netdioxolo[4,5-g]quinoline-7-carboxylate, a crucial precursor in its own right.

Chlorination: The final step is the conversion of the 8-hydroxy (or 8-oxo) group to the 8-chloro substituent. This is accomplished by treating the precursor with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), under anhydrous conditions to furnish the target intermediate, ethyl 8-chloro- researchgate.netdioxolo[4,5-g]quinoline-7-carboxylate.

Another important class of precursors are the 8-hydroxyquinolines, which can be synthesized through various methods, including the Betti reaction or by oxidation of methyl-substituted quinolines. nih.govrsc.org For instance, 8-hydroxy-2-quinolinecarbaldehyde can be prepared by the oxidation of 8-hydroxy-2-methylquinoline using selenium dioxide. nih.gov These 8-hydroxyquinoline (B1678124) precursors are then readily converted to their 8-chloro counterparts.

The table below outlines the synthesis of a key intermediate.

Target IntermediateStepStarting MaterialsReagents/SolventConditionsProductReference
Ethyl 8-chloro- researchgate.netdioxolo[4,5-g]quinoline-7-carboxylate1Benzo[d] researchgate.netdioxol-5-amine, Diethyl ethoxymethylenemalonateEthanol90°C, 18hDiethyl 2-((benzo[d] researchgate.netdioxol-5-ylamino)methylene)malonate
2Diethyl 2-((benzo[d] researchgate.netdioxol-5-ylamino)methylene)malonateDiphenyl ether250°C, 10hEthyl 8-hydroxy- researchgate.netdioxolo[4,5-g]quinoline-7-carboxylate
3Ethyl 8-hydroxy- researchgate.netdioxolo[4,5-g]quinoline-7-carboxylatePOCl₃ or SOCl₂AnhydrousEthyl 8-chloro- researchgate.netdioxolo[4,5-g]quinoline-7-carboxylate

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. While specific experimental NMR data for 8-chloro- chemicalbook.comdioxolo[4,5-g]quinoline is not available in the public domain, the expected chemical shifts and coupling patterns can be inferred from the analysis of structurally related quinoline (B57606) derivatives. uncw.eduresearchgate.nettsijournals.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 8-chloro- chemicalbook.comdioxolo[4,5-g]quinoline is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline and dioxolo groups. The protons on the quinoline ring system typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. uncw.edu The presence of the electron-withdrawing chlorine atom at the C-8 position would further influence the chemical shifts of the adjacent protons. The methylenedioxy protons (-O-CH₂-O-) are anticipated to resonate as a singlet further upfield, typically in the range of 6.0-6.5 ppm.

Expected ¹H NMR Chemical Shift Ranges for 8-Chloro- chemicalbook.comdioxolo[4,5-g]quinoline

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Quinoline Aromatic Protons7.0 - 9.0Doublet, Triplet, Multiplet
Dioxolo Methylene (B1212753) Protons6.0 - 6.5Singlet

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Aromatic carbons in quinoline derivatives typically resonate in the range of 100-150 ppm. researchgate.net The carbon atom attached to the chlorine (C-8) would show a characteristic chemical shift influenced by the halogen's electronegativity. The carbons of the dioxolo ring and the methylene carbon would also have distinct signals.

Expected ¹³C NMR Chemical Shift Ranges for 8-Chloro- chemicalbook.comdioxolo[4,5-g]quinoline

Carbon Assignment Expected Chemical Shift (ppm)
Quinoline Aromatic Carbons100 - 150
C-Cl CarbonVariable (influenced by substitution)
Dioxolo Aromatic Carbons~140 - 150
Dioxolo Methylene Carbon~100 - 105

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the 8-chloro- chemicalbook.comdioxolo[4,5-g]quinoline molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the quinoline ring.

HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC would identify longer-range (2-3 bond) correlations between protons and carbons, providing critical information for piecing together the molecular fragments and confirming the substitution pattern.

Without experimental data, a detailed analysis using these techniques remains speculative.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 8-chloro- chemicalbook.comdioxolo[4,5-g]quinoline would be characterized by absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include C-H stretching and bending vibrations for the aromatic and methylene groups, C=C and C=N stretching vibrations within the quinoline ring system, C-O stretching of the dioxolo group, and the C-Cl stretching vibration. Analysis of related quinoline derivatives suggests that the C=C and C=N stretching vibrations occur in the 1600-1400 cm⁻¹ region. mdpi.com The characteristic C-O stretching of the methylenedioxy group is typically observed around 1250 and 1040 cm⁻¹.

Expected FT-IR Absorption Bands for 8-Chloro- chemicalbook.comdioxolo[4,5-g]quinoline

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Methylene C-H2900 - 2800Stretching
C=C / C=N (Quinoline)1600 - 1400Stretching
C-O (Dioxolo)~1250, ~1040Asymmetric & Symmetric Stretching
C-Cl800 - 600Stretching

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to FT-IR. The aromatic ring vibrations of the quinoline system are expected to produce strong Raman signals. The symmetric stretching of the C-O-C bonds in the dioxolo ring would also be Raman active. Due to the lack of publicly available experimental Raman spectra for this specific compound, a detailed analysis is not possible.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 8-Chloro- bldpharm.comnih.govdioxolo[4,5-g]quinoline, this method provides definitive confirmation of its molecular mass and offers insights into its structural stability.

The compound has a molecular formula of C₁₀H₆ClNO₂ and a molecular weight of approximately 207.61 g/mol . vulcanchem.comsigmaaldrich.com In mass spectrometry, the molecular ion peak ([M]⁺) is expected to appear as a characteristic isotopic pattern due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Consequently, the mass spectrum should exhibit two peaks for the molecular ion: one at m/z 207 (for the molecule containing ³⁵Cl) and another at m/z 209 (for the molecule containing ³⁷Cl), with the former being about three times more intense.

The fragmentation pattern of 8-Chloro- bldpharm.comnih.govdioxolo[4,5-g]quinoline under electron ionization (EI) conditions can be predicted based on the stability of the heterocyclic ring system and the nature of its substituents. Studies on related fused N-heterocycles indicate that fragmentation often involves the substituents and cross-ring cleavages. nih.gov While specific experimental fragmentation data for this exact compound is limited in the provided literature, a general pathway can be inferred. Key fragmentation events would likely include the loss of the chlorine atom, cleavage of the dioxolo ring, and rupture of the quinoline system.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 8-Chloro- bldpharm.comnih.govdioxolo[4,5-g]quinoline

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragment LostNotes
207/209[C₁₀H₆ClNO₂]⁺-Molecular ion ([M]⁺), showing the characteristic 3:1 isotopic pattern for chlorine.
172[C₁₀H₆NO₂]⁺ClLoss of a chlorine radical.
144[C₉H₆NO]⁺Cl, COSubsequent loss of carbon monoxide from the [M-Cl]⁺ fragment.
142[C₉H₄NO₂]⁺HClLoss of hydrogen chloride.
114[C₈H₄N]⁺HCl, COSubsequent loss of carbon monoxide from the [M-HCl]⁺ fragment.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While specific single-crystal X-ray diffraction data for 8-Chloro- bldpharm.comnih.govdioxolo[4,5-g]quinoline is not available in the cited literature, analysis of structurally similar compounds can provide valuable insights into the expected crystal packing and molecular geometry. For instance, the crystal structure of a related derivative, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been determined. nih.govnih.gov This analysis revealed that the compound crystallizes in the triclinic system with two independent molecules in the asymmetric unit. nih.govnih.gov The crystal structure is stabilized by N—H⋯O hydrogen bonds, which link the molecules into supramolecular layers. nih.govnih.gov Such detailed structural information is fundamental for rational drug design and materials science applications.

Should single crystals of 8-Chloro- bldpharm.comnih.govdioxolo[4,5-g]quinoline be obtained, XRD analysis would yield definitive data on its solid-state conformation and packing arrangement.

Table 2: Illustrative Crystal Data for a Related Compound, Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₀ClNO₃
Molecular Weight251.67
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.328 (5)
b (Å)11.043 (2)
c (Å)12.350 (4)
α (°)73.298 (17)
β (°)70.57 (3)
γ (°)77.22 (3)
Volume (ų)1137.8 (7)
Z (Formula units/unit cell)4
Temperature (K)298
Radiation typeCu Kα

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The quinoline ring system, being a conjugated aromatic structure, is a strong chromophore that exhibits characteristic absorption bands.

The UV-Vis spectrum of 8-Chloro- bldpharm.comnih.govdioxolo[4,5-g]quinoline is expected to be dominated by π → π* transitions associated with the fused aromatic rings. Studies on various quinoline derivatives show that their electronic absorption spectra typically display multiple high-intensity bands in the UV region, generally below 400 nm. researchgate.netresearchgate.net The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of substituents on the quinoline core.

The presence of the electron-donating dioxolo group and the electron-withdrawing chlorine atom as auxochromes on the 8-Chloro- bldpharm.comnih.govdioxolo[4,5-g]quinoline structure will modulate the energy of the electronic transitions. These substitutions can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent quinoline molecule. Furthermore, the polarity of the solvent can also influence the position of the absorption bands. researchgate.netresearchgate.net Investigations into related (8-amino)quinoline complexes have shown that extending the π-system can increase the intensity of the lowest energy transitions. nih.gov

Table 3: Typical Electronic Transitions in Quinoline Derivatives

Transition TypeTypical Wavelength Range (nm)Description
π → π200 - 250High-energy transition, often corresponding to the benzenoid part of the quinoline system.
π → π250 - 350Lower-energy transitions involving the entire conjugated π-system of the quinoline ring.
n → π*> 300A weak, often submerged transition involving the non-bonding electrons of the nitrogen atom.

Anticancer Efficacy of 8-Chloro-researchgate.netnih.govdioxolo[4,5-g]quinoline and its Analogues

The quinoline scaffold is a foundational structure in the development of new therapeutic agents, with many derivatives demonstrating potent anticancer properties. researchgate.net These compounds can act through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, tyrosine kinases, and the induction of cell cycle arrest and apoptosis. researchgate.net

Derivatives of the quinoline family have been extensively evaluated for their cytotoxic effects against a diverse panel of human cancer cell lines. For instance, a series of 8-hydroxyquinoline (B1678124) derivatives demonstrated notable in vitro cytotoxicity. nih.govresearchgate.net One of the most active compounds, 8-hydroxy-2-quinolinecarbaldehyde, showed significant activity against cell lines including K-562 (leukemia) and Hep3B (hepatocellular carcinoma), with a half-maximal inhibitory concentration (IC50) range of 12.5–25 μg/mL for K-562 and 6.25±0.034 μg/mL for Hep3B. nih.govresearchgate.net

Similarly, novel 1,2,3-triazole-based quinolin-2(1H)-one derivatives have shown potent activity. mdpi.com Compounds in this class were particularly effective against A-549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with some derivatives exhibiting growth inhibitory (GI50) values ranging from 22 nM to 31 nM, outperforming the reference drug erlotinib. mdpi.com Another study on 2-amino-8-chloro-5,5-dioxo researchgate.netresearchgate.netmdpi.comtriazolo[2,3-b] researchgate.netresearchgate.netmdpi.combenzodithiazine derivatives found that while some were inactive, others showed reasonable activity against numerous human tumor cell lines. nih.gov The most prominent compound from this series displayed significant activity against the leukemia SR cell line, with a log GI50 of -7.67. nih.gov

Cobalt(II) complexes incorporating 5,7-dihalo-8-quinolinol ligands have also been investigated, showing potent cytotoxicity against HeLa (cervical cancer) cells, with IC50 values as low as 0.8 nM. researchgate.net

Compound/Derivative ClassCell LineActivity (IC50/GI50)
8-Hydroxy-2-quinolinecarbaldehyde K-562 (Leukemia)12.5–25 µg/mL nih.govresearchgate.net
Hep3B (Hepatocellular Carcinoma)6.25±0.034 µg/mL nih.govresearchgate.net
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones A-549 (Lung), MCF-7 (Breast), HT-29 (Colon)22 nM - 31 nM mdpi.com
2-Amino-8-chloro...benzodithiazines SR (Leukemia)log GI50 = -7.67 nih.gov
Co(II) 5,7-dihalo-8-quinolinol Complex (Co7) HeLa (Cervical)0.8 nM researchgate.net
Pyrimido[5,4-c]quinoline-4-(3H)-ones VariousModerate tumor growth inhibition researchgate.net

Beyond direct cytotoxicity, quinoline analogues have demonstrated significant antiproliferative effects through mechanisms like cell cycle disruption and apoptosis induction. Certain 3-chloro-2-azetidinones, which can be considered related structures, were found to inhibit tubulin polymerization, leading to a G2/M phase cell cycle arrest and mitotic catastrophe in MCF-7 breast cancer cells. researchgate.net These compounds also promoted apoptosis by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2, Mcl-1) proteins. researchgate.net

Investigations into quinoline-5,8-diones and styrylquinolinecarboxylic acids also confirmed their antiproliferative activity. nih.gov Novel analogues in this class showed activity comparable to cisplatin (B142131) against the P388 leukemia cell line. nih.gov Furthermore, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were identified as potent inducers of apoptosis. mdpi.com Specific compounds in this series were shown to activate caspases-3 and -8 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com Similarly, cobalt complexes with 8-quinolinol ligands induced G2/M phase arrest and mitochondrial dysfunction in HeLa cells. researchgate.net

The antitumor potential of quinoline derivatives has been validated in preclinical animal models. An in vivo study using a subcutenaous Hep3B hepatocellular carcinoma xenograft model in athymic nude mice investigated the effects of 8-hydroxy-2-quinolinecarbaldehyde. nih.govresearchgate.net The results were significant, showing that the compound completely abolished the growth of the xenograft tumor. nih.govresearchgate.net Another study highlighted that a specific cobalt(II) complex with an 8-quinolinol ligand, Co7, was more effective at inhibiting HeLa tumor xenograft growth in mice (43.7% tumor growth inhibition) than the established chemotherapy drug cisplatin (35.2% inhibition) under the same conditions. researchgate.net

Antimicrobial Spectrum ofresearchgate.netnih.govDioxolo[4,5-g]quinoline Derivatives

The quinoline core is a well-established pharmacophore in antimicrobial agents. researchgate.netresearchgate.net Derivatives have shown a broad spectrum of activity against both bacteria and fungi. researchgate.netsemanticscholar.org

A variety of quinoline derivatives have been synthesized and tested against clinically relevant bacterial strains. A new class of 1,3-oxazolo[4,5-c]quinoline derivatives, which are structural isomers of dioxoloquinolines, were evaluated for their in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov The preliminary results indicated that most of these compounds demonstrated very good antibacterial activity, comparable to first-line drugs. nih.gov

Other studies have focused on quinoline-2-one Schiff-base hybrids, which were particularly effective against Gram-positive bacteria like S. aureus. nih.gov Certain derivatives exhibited potent activity with Minimum Inhibitory Concentration (MIC) values as low as 0.018 μg/mL, equivalent to the control drug ciprofloxacin (B1669076). nih.gov These compounds are thought to exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govplos.org Quinolone analogues are widely used clinically due to their broad antibacterial spectrum. nih.gov Extracts from plants containing quinoline alkaloids have also demonstrated antibacterial properties against K. pneumoniae. mdpi.com

Compound/Derivative ClassStrainActivity (MIC)
1,3-Oxazolo[4,5-c]quinolines E. coli, S. aureus, K. pneumoniaeGood activity, comparable to standard drugs nih.gov
Quinoline-2-one Schiff-bases (6c, 6i, 6l, 6o) S. aureus0.018 - 0.061 µg/mL nih.gov
Quinolone Hybrids (3e, 3b, 3c) S. aureus, E. coliSignificant activity vs. ciprofloxacin researchgate.net

The antifungal potential of quinoline derivatives has also been a subject of investigation. nih.gov A study evaluating various quinoline derivatives against Candida species and dermatophytes found that different modifications to the quinoline nucleus resulted in selective antifungal action. nih.gov For example, one derivative demonstrated selective and potent action against dermatophytes with a geometric mean MIC of 19.14 μg/ml, while others were active only against Candida yeasts. nih.gov Another study on 3-substituted quinoxaline (B1680401) derivatives, a related heterocyclic system, also showed antifungal activity against Candida albicans, Candida tropicalis, and Candida krusei. goums.ac.ir Compounds containing the 8-hydroxyquinoline moiety are known to exhibit a wide range of biological activities, including antifungal effects. semanticscholar.org

Compound Names Table

Name
8-Chloro- researchgate.netnih.govdioxolo[4,5-g]quinoline
8-hydroxy-2-quinolinecarbaldehyde
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one
2-amino-8-chloro-5,5-dioxo researchgate.netresearchgate.netmdpi.comtriazolo[2,3-b] researchgate.netresearchgate.netmdpi.combenzodithiazine
5,7-dihalo-8-quinolinol
Pyrimido[5,4-c]quinoline-4-(3H)-one
3-chloro-2-azetidinone
Quinoline-5,8-dione
Styrylquinolinecarboxylic acid
1,3-oxazolo[4,5-c]quinoline
Quinoline-2-one Schiff-base
Quinoxaline
Cisplatin
Erlotinib
Ciprofloxacin
Staphylococcus aureus
Escherichia coli
Klebsiella pneumoniae
A549 (lung carcinoma)
HepG2 (hepatocellular carcinoma)
MCF-7 (breast adenocarcinoma)
HeLa (cervical adenocarcinoma)
HCT-116 (colorectal carcinoma)
DU-145 (prostate carcinoma)
K-562 (chronic myelogenous leukemia)
P388 (leukemia)
SR (leukemia)
Hep3B (hepatocellular carcinoma)
Candida albicans
Candida tropicalis
Candida krusei

Antiviral Potency (e.g., against ZIKV, HIV)

The emergence of global viral threats such as Zika virus (ZIKV) and the persistent challenge of Human Immunodeficiency Virus (HIV) necessitate an urgent search for novel antiviral agents. nih.govnih.gov The quinoline scaffold and its derivatives have been a focal point of this research, demonstrating significant potential in inhibiting various viral replication cycles. nih.govresearchgate.net

With no currently approved vaccine or specific antiviral treatment for ZIKV, the exploration of new chemical entities is critical. nih.gov Studies have revealed that tetrahydroquinoline-fused imidazolone (B8795221) derivatives can be active against ZIKV infection. nih.govnih.gov For example, certain trans isomers of these fused compounds have shown efficacy against the virus. nih.gov One compound, in particular, exhibited a low micromolar half-maximal effective concentration (EC₅₀) of 1.56 μM in SNB-19 cells. nih.gov Similarly, quinazolinone compounds have been identified as novel and potent inhibitors of ZIKV replication, with some analogs showing broad activity against both ZIKV and Dengue virus (DENV) with EC₅₀ values as low as 86 nM. nih.gov

In the fight against HIV/AIDS, the quinoline core has been instrumental in the development of key antiretroviral drugs. nih.gov The discovery of elvitegravir, a quinoline derivative that acts as a potent HIV-integrase inhibitor, marked a significant breakthrough in anti-HIV therapy. nih.gov This has spurred further investigation into quinoline and its analogs as potential anti-HIV agents. nih.gov More recently, inhibitors targeting the HIV-1 capsid have emerged as a promising strategy, and versatile quinazolin-4-one scaffolds have been used to develop compounds with exceptional, picomolar potency against HIV-1 infection in vitro. researchgate.net

Compound ClassTarget VirusKey FindingsReference
Tetrahydroquinoline-fused imidazoloneZIKVEC₅₀ value of 1.56 μM in SNB-19 cells. nih.gov
Trisubstituted quinazolinoneZIKV / DENVPotent inhibition with EC₅₀ values as low as 86 nM. nih.gov
Quinoline derivative (Elvitegravir)HIV-1Potent HIV-integrase inhibitor. nih.gov
Quinazolin-4-one scaffoldHIV-1Capsid inhibitor with picomolar (39 pM) antiviral activity. researchgate.net

Other Therapeutic Avenues fornih.govnih.govDioxolo[4,5-g]quinoline Scaffolds

Malaria remains a significant global health issue, exacerbated by the increasing resistance of the Plasmodium falciparum parasite to existing drugs like aminoquinolines. nih.gov This resistance necessitates a continuous effort to develop new antimalarial agents. nih.gov The quinoline structure is a foundational scaffold in antimalarial drug discovery, with drugs like chloroquine (B1663885) historically being central to treatment. nih.govnih.gov

Research into novel quinoline derivatives has shown promising results. In one study, a series of synthesized quinoline derivatives demonstrated moderate to high in vitro antimalarial activities, with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.014 to 5.87 μg/mL. nih.gov Another comparative study of triazolopyrimidine, pyrazolopyrimidine, and quinoline derivatives found that thirty compounds exhibited anti-P. falciparum activity, with IC₅₀ values from 0.030 to 9.1 μM. malariaworld.org Molecular hybridization strategies, such as combining the quinoline core with other pharmacophores like sulfadoxine (B1681781) or atorvastatin, have also yielded prototypes that are more potent than the parent drugs alone. mdpi.com These findings underscore the enduring importance and adaptability of the quinoline scaffold in the development of next-generation antimalarial drugs.

Compound ClassTargetActivity (IC₅₀)Reference
Novel quinoline derivativesP. falciparum0.014–5.87 μg/mL nih.gov
1,2,3-triazol-1-yl quinoline derivativeP. falciparum W2 CQR1.4 μM mdpi.com
Triazolopyrimidine / Quinoline derivativesP. falciparum 3D70.030–9.1 μM malariaworld.org

Chronic inflammation is a key factor in numerous diseases, making the control of the inflammatory response a critical therapeutic goal. mdpi.comnih.gov Quinoline and its related heterocyclic structures are recognized for their broad pharmacological effects, which include significant anti-inflammatory properties. nih.govresearchgate.net

The mechanism behind this activity often involves the modulation of key inflammatory pathways. For instance, certain synthetic quinoxaline derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This action is linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway. nih.gov Similarly, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, identifying several compounds with potent anti-inflammatory effects. mdpi.com

Compound ClassMechanism of ActionKey FindingsReference
Quinoxaline derivativesInhibition of NO, TNF-α, IL-6Downregulation of MAPK pathway, inhibition of COX-2 and iNOS. nih.gov
Pyrazolo[1,5-a]quinazolinesInhibition of NF-κB activityIdentified potent compounds with IC₅₀ < 50 µM in cell-based assays. mdpi.com
Indoloquinoline (Cryptolepine)Reduction of NO generationDemonstrated reduction of nitric oxide and NF-ĸB DNA binding upon inflammatory stimulation. nih.gov

The anti-inflammatory activity of certain compounds may be partly attributed to their ability to counteract oxidative stress by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov An evaluation of several nonsteroidal anti-inflammatory drugs (NSAIDs), including some with indole (B1671886) and pyrrole (B145914) structures related to the quinoline core, demonstrated scavenging activity against an array of ROS and RNS. nih.gov

These studies showed that certain derivatives could effectively scavenge species such as the superoxide (B77818) anion (O₂⁻), hydroxyl radical (HO•), peroxyl radical (ROO•), nitric oxide (NO•), and peroxynitrite (ONOO⁻). nih.gov Such antioxidant effects may contribute significantly to the therapeutic benefits of these anti-inflammatory agents. nih.gov Conversely, it is also noted that some antimalarial quinoline drugs can exert their effect through a pro-oxidative mechanism. They inhibit the detoxification of heme, leading to an increase in free hemin (B1673052) which in turn catalyzes peroxidative reactions that are damaging to the parasite. nih.gov This dual potential highlights the complex role that quinoline scaffolds can play in modulating cellular redox states.

The ability of certain quinoline-based compounds to cross the blood-brain barrier has led to investigations into their effects on the central nervous system. Notably, a class of quinoline-based antimalarial drugs, including chloroquine (CQ) and its analogs, has been studied for potential antitumor properties within the CNS, specifically against glioma cells. nih.gov

These studies found that agents like quinine (B1679958), quinacrine, and mefloquine (B1676156) can block cellular autophagy and induce cell death in both drug-sensitive and drug-resistant glioma cell lines. nih.gov The mechanism of cytotoxicity involved the induction of endoplasmic reticulum (ER) stress and apoptosis. nih.gov This was confirmed in vivo, where tumor tissues from animals treated with these drugs showed increased markers of ER stress and apoptosis. nih.gov While this research points to a potent CNS application in oncology, broader studies on the specific neuroprotective or general CNS modulatory activities of the nih.govnih.govdioxolo[4,5-g]quinoline scaffold are still an emerging area of research.

The quinoline core is a well-established and vital scaffold in the development of antimicrobials, showing significant efficacy against challenging pathogens like Mycobacterium tuberculosis and Leishmania parasites. nih.govresearchgate.net

In the field of antitubercular research, ring-substituted quinolines are considered a promising new class of drugs, showing activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. researchgate.net A new class of fused oxazoloquinoline derivatives demonstrated very good antituberculosis activity, with several compounds showing a minimal inhibitory concentration (MIC) of 1 μg/mL against M. tuberculosis H37Rv. nih.govresearchgate.net

Similarly, various quinoline and quinazolinone derivatives have been investigated for their efficacy against leishmaniasis, a disease with limited and often toxic treatment options. nih.govnih.govresearchgate.net Research on 2-substituted quinoline alkaloids, such as 2-n-propylquinoline, has shown significant reductions in parasite burden in animal models of visceral leishmaniasis. nih.gov Another study on dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives identified a compound with potent in vitro anti-amastigote activity (IC₅₀ = 8.36 μM) and significant inhibition of parasite burden in the liver and spleen of infected mice. rsc.org

ActivityCompound ClassTarget OrganismKey FindingsReference
AntitubercularFused oxazoloquinolinesM. tuberculosis H37RvLead agents with MIC of 1 μg/mL. nih.gov
Antitubercular2,4-disubstituted quinolinesM. tuberculosis H37Rv99% inhibition at 6.25 µg/mL. researchgate.net
Antileishmanial2-n-propylquinolineL. donovani88% to ~100% reduction in liver parasite burden in mice. nih.gov
AntileishmanialDihydro-pyrroloquinolin-oneLeishmania (VL)In vitro IC₅₀ of 8.36 μM; up to 61% inhibition in spleen in mice. rsc.org

Biological Activities and Pharmacological Potentials

Further Pharmacological Activities

A comprehensive review of the scientific literature did not yield specific studies on the anticonvulsant and antidiabetic properties of the compound 8-Chloro- nih.govnih.govdioxolo[4,5-g]quinoline. While research has been conducted on the broader class of quinoline (B57606) derivatives, which have shown potential in these areas, data directly pertaining to 8-Chloro- nih.govnih.govdioxolo[4,5-g]quinoline is not available in the reviewed sources. nih.govnih.govnih.govnih.govnih.govmdpi.commdpi.commdpi.comresearchgate.net

The quinoline scaffold is a recognized pharmacophore, and various analogues have been investigated for their biological activities. mdpi.comresearchgate.netnih.gov For instance, studies on different 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives have shown anticonvulsant effects in experimental models. nih.govresearchgate.net Similarly, certain quinoline hybrids have been evaluated for their potential as α-glucosidase inhibitors, which is relevant to the management of diabetes. nih.govmdpi.com

However, the specific structural features of 8-Chloro- nih.govnih.govdioxolo[4,5-g]quinoline, namely the chloro group at the 8-position and the dioxolo ring fused at the 4,5-g positions, would significantly influence its pharmacological profile. vulcanchem.com Without direct experimental evidence, any potential anticonvulsant or antidiabetic activity remains speculative. Further research would be necessary to determine if 8-Chloro- nih.govnih.govdioxolo[4,5-g]quinoline possesses such therapeutic potential.

Mechanisms of Action and Molecular Interaction Studies

Elucidation of Biological Targets for 8-Chloro-nih.govbenchchem.comdioxolo[4,5-g]quinoline and its Analogues

The therapeutic potential of 8-Chloro- nih.govdioxolo[4,5-g]quinoline and its related compounds stems from their ability to interact with and modulate critical biomolecules involved in cell proliferation and survival. Research into quinoline-based structures has identified several key mechanisms, including the inhibition of essential enzymes, disruption of cellular division machinery, and direct interaction with genetic material. These interactions trigger cascades of cellular events that can halt the growth of cancerous cells.

Quinoline (B57606) derivatives have been recognized for their capacity to inhibit DNA topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov The mechanism of these inhibitors often involves trapping the transient covalent complex formed between the topoisomerase and DNA. nih.gov This stabilization of the enzyme-DNA complex prevents the re-ligation of the DNA strand, leading to permanent strand breaks, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis). nih.gov

Different classes of quinoline compounds have shown activity against various topoisomerase types. For instance, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit both Topoisomerase I and Topoisomerase IIα. mdpi.com In one study, the chromeno-pyrazolo[4,3-f]quinoline analogue, compound 2E, demonstrated potent inhibition of Topoisomerase IIα, comparable to the well-known drug etoposide (B1684455) at a concentration of 100 µM. mdpi.com Similarly, an analogue of adenosine, 8-chloro-adenosine, which is metabolized in cells to 8-chloro-ATP, was found to inhibit the catalytic activity of Topoisomerase II. nih.gov This inhibition was evidenced by a decrease in the relaxation of supercoiled pUC19 DNA and the decatenation of kinetoplast DNA (kDNA). nih.gov

The following table summarizes the inhibitory activities of selected quinoline analogues on DNA topoisomerases.

Compound/Analogue ClassTarget TopoisomeraseObserved EffectReference
Pyrazolo[4,3-f]quinolines (e.g., 2E)Topoisomerase IIαStrong inhibition of DNA religation mdpi.com
8-Chloro-adenosine (metabolite)Topoisomerase IIDecreased relaxation of supercoiled DNA nih.gov
General Quinoline InhibitorsTopoisomerase I / IITrapping of the Topoisomerase-DNA covalent complex nih.gov

Analogues of 8-Chloro- nih.govdioxolo[4,5-g]quinoline interfere with fundamental processes of DNA replication and repair. The inhibition of Topoisomerase II by 8-chloro-adenosine, for example, directly impacts DNA synthesis, leading to a reduction in the incorporation of bromo-deoxyuridine (BrdU) into the DNA of K562 human myelocytic leukemia cells. nih.gov This interference also results in an increase in DNA double-stranded breaks, a severe form of DNA damage, which can be visualized by the formation of γ-H2AX nuclear foci. nih.gov

Furthermore, certain quinoline-based compounds have been shown to modulate DNA repair mechanisms directly. A study on fifteen quinoline-based analogues revealed their inhibitory activity against various base excision repair DNA glycosylases. biorxiv.org Specifically, compound 11 in this series was observed to provoke a DNA damage response in cancer cells, mediated through the activation of the p53 tumor suppressor protein. biorxiv.org

A primary outcome of the molecular interactions of quinoline derivatives is the induction of cell cycle arrest and apoptosis in cancer cells. These compounds can halt cell cycle progression at different phases, preventing cell division.

G2/M Phase Arrest: A synthetic 2-phenyl-4-quinolone analogue, CWC-8, was found to induce G2/M arrest and apoptosis in human osteogenic sarcoma U-2 OS cells. nih.gov This was accompanied by a time-dependent increase in the protein levels and activity of Cyclin B and CDK1. nih.gov Similarly, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative (compound 49) also arrested the cell cycle at the G2/M phase in colorectal cancer cells. nih.gov

G1 Phase Arrest: In contrast, a different derivative, a chalcone (B49325) known as compound 8, was shown to halt the cell cycle in the G1 phase in human T-cell acute lymphoblastic leukemia (T-ALL) cells. researchgate.net This arrest was associated with changes in the protein expression levels of Cyclin D3, CDK4, and the cell cycle inhibitor p27. researchgate.net

The induction of apoptosis is a common endpoint for these compounds and occurs through both intrinsic and extrinsic pathways. The analogue CWC-8, for instance, increased the levels of proteins involved in the extrinsic pathway (Fas/CD95, FADD) and the intrinsic pathway (cytochrome c, Bax), while decreasing the anti-apoptotic protein Bcl-2. nih.gov It also promoted the activity of key executioner enzymes, caspase-8, -9, and -3. nih.gov Likewise, compound 49 induced apoptosis in colorectal cancer cells by promoting the production of reactive oxygen species (ROS) and reducing the mitochondrial membrane potential. nih.gov

Quinoline scaffolds are prominent in the design of protein kinase inhibitors, which are crucial targets in cancer therapy due to their role in signaling pathways that drive cell growth and proliferation. mdpi.com

EGFR and c-Met Inhibition: Derivatives of quinoline and the related quinazoline (B50416) have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-Met kinase. mdpi.comnih.gov For example, 4-anilinoquinoline-3-carbonitriles have been developed as potent EGFR kinase inhibitors. nih.gov More advanced research has focused on creating dual EGFR/c-Met inhibitors to overcome drug resistance in cancers like non-small cell lung cancer (NSCLC). nih.gov

PI3K/mTOR Pathway: The quinoline derivative Dactolisib is a potent inhibitor of PI3K/mTOR kinases, demonstrating antiproliferative activity in acute lymphoblastic leukaemia T-cells. nih.gov

Cyclin-Dependent Kinases (CDKs): As mentioned previously, quinoline analogues can modulate CDK activity to enforce cell cycle arrest. The analogue CWC-8 increased CDK1 activity to induce G2/M arrest, while another derivative affected CDK4 levels during G1 arrest. nih.govresearchgate.net

The table below highlights the kinase inhibitory profile of various quinoline-based compounds.

Compound/Analogue ClassTarget Kinase(s)Biological ContextReference
4-Anilinoquinoline-3-carbonitrilesEGFRCancer Therapy nih.gov
4-PhenoxyquinazolinesEGFR / c-MetNon-Small Cell Lung Cancer (NSCLC) nih.gov
DactolisibPI3K / mTORAcute Lymphoblastic Leukaemia nih.gov
CWC-8CDK1Osteogenic Sarcoma nih.gov
Chalcone derivative (Compound 8)CDK4T-cell Acute Lymphoblastic Leukemia researchgate.net

The cellular cytoskeleton, particularly microtubules, represents another key target for quinoline-based anticancer agents. Microtubules are dynamic polymers of tubulin that are essential for cell division, and their disruption can lead to mitotic arrest and cell death. nih.gov

Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.govnih.gov

The synthetic quinolone analogue CWC-8 was shown to cause a significant decrease in the levels of polymerized tubulin, confirming that the microtubular cytoskeleton is one of its cellular targets. nih.gov

A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were synthesized, with compound D13 emerging as a strong inhibitor of tubulin polymerization, exhibiting an IC50 value of 6.74 μM. nih.gov

Another study focused on designing quinoline derivatives specifically to act as tubulin polymerization inhibitors, finding that their cytotoxic activity was linked to the induction of cell cycle arrest in the G2 and M phases. nih.gov

In addition to inhibiting enzymes that act on DNA, some quinoline derivatives can interact directly with the DNA double helix through intercalation. This mode of action involves the insertion of the planar aromatic ring system of the compound between the base pairs of DNA.

Receptor Binding Profiling (e.g., potential GABAergic activity)

There is no specific information available in the reviewed scientific literature regarding the receptor binding profile of 8-Chloro- nih.govnih.govdioxolo[4,5-g]quinoline, including any potential GABAergic activity.

Studies on related but structurally distinct heterocyclic systems, such as 8-chloropyrazolo[1,5-a]quinazoline derivatives, have shown modulation of the GABA-A receptor. nih.govnih.gov However, these findings cannot be directly extrapolated to the quinoline scaffold of 8-Chloro- nih.govnih.govdioxolo[4,5-g]quinoline. Research specifically profiling the binding affinity of this compound to GABA receptors or other CNS receptors has not been identified.

Enzymatic Assays and Inhibition Kinetics

In line with the lack of data on its specific enzyme interactions, no published enzymatic assays or inhibition kinetics studies for 8-Chloro- nih.govnih.govdioxolo[4,5-g]quinoline were found. Information regarding its inhibitory concentration (IC50), binding affinity (Ki), or mechanism of inhibition (e.g., competitive, non-competitive) against COMT, AChE, or MAO-B is not available.

General statements in vendor-supplied literature suggest that related compounds, such as ethyl 8-chloro nih.govnih.govdioxolo[4,5-g]quinoline-7-carboxylate, may interact with enzymes, but specific quantitative data from enzymatic assays are not provided.

Table of Mentioned Compounds

Compound Name
8-Chloro- nih.govnih.govdioxolo[4,5-g]quinoline
Catechol-O-methyltransferase (COMT)
Acetylcholinesterase (AChE)
Monoamine Oxidase B (MAO-B)
8-hydroxyquinolines
halogenated quinolines
aminoquinolines
quinoxalines
8-chloropyrazolo[1,5-a]quinazoline

Structure Activity Relationship Sar Studies

Impact of Chloro-Substitution at Position 8 on Pharmacological Profile

The position and nature of halogen substituents on the quinoline (B57606) ring are critical determinants of biological activity. The chlorine atom at the 8-position of the nih.govorientjchem.orgdioxolo[4,5-g]quinoline core imparts specific physicochemical properties that modulate its pharmacological profile. Generally, the introduction of a chlorine atom can increase lipophilicity, potentially enhancing the molecule's ability to cross biological membranes. researchgate.netscience.gov It also acts as an electron-withdrawing group, influencing the electron density of the entire heterocyclic system.

While research specifically detailing the pharmacological impact of the 8-chloro substitution on the nih.govorientjchem.orgdioxolo[4,5-g]quinoline backbone is specific, broader studies on analogous quinolines provide significant insights. For instance, in the related 8-hydroxyquinoline (B1678124) series, chloro-substitutions are known to produce potent antimicrobial agents. researchgate.net Studies on 4-aminoquinolines, like chloroquine (B1663885), have established that a 7-chloro group is essential for optimal antimalarial activity. youtube.com This highlights that the placement of the chlorine atom is crucial. The 8-position substitution on the dioxoloquinoline scaffold would similarly alter the molecule's electronic and steric properties, influencing its binding affinity to molecular targets such as enzymes or receptors. The synthesis of derivatives often involves the 8-chloro position as a key site for further functionalization, for example, by coupling with aromatic amines to enhance DNA-binding affinity. vulcanchem.com

Role of thenih.govorientjchem.orgDioxole Moiety in Modulating Bioactivity

In related quinoline structures, the presence of a dioxole or similar oxygen-containing heterocyclic ring has been linked to specific biological activities. For example, a quinoline derivative featuring a 3-(1,3-dioxolan-2-yl) group was identified as a potential antioxidant. rsc.org In another study, a quinolinyl-chromone derivative with a 2,3-dihydrobenzo[b]1,4-dioxin substituent showed potent and selective inhibitory activity against butyrylcholinesterase (BChE), suggesting the importance of such oxygenated ring systems for specific enzyme inhibition. mdpi.com The dioxole moiety in 8-Chloro- nih.govorientjchem.orgdioxolo[4,5-g]quinoline likely contributes to a unique electronic distribution and steric profile, which is integral to its bioactivity.

Influence of Substituent Variations on the Quinoline Ring (e.g., positions 2, 3, 4, 5, 6, 7)

The pharmacological profile of the core 8-Chloro- nih.govorientjchem.orgdioxolo[4,5-g]quinoline structure can be finely tuned by introducing various substituents at other available positions on the quinoline ring.

The introduction of halogen atoms at positions other than C-8 can profoundly affect a compound's efficacy. Halogen atoms influence activity through a combination of electronic, steric, and lipophilic effects, including the potential for halogen bonding. science.govmdpi.com

Position: The location of the halogen is critical. In 8-hydroxyquinolines, 5,7-dihalo derivatives often exhibit high antimicrobial potency. researchgate.netmdpi.com A systematic study on organoruthenium complexes with 5- and 7-halogen-substituted 8-hydroxyquinoline ligands demonstrated that variations in the halide substituent significantly impact anticancer activity. acs.org

Halogen Type: The type of halogen (F, Cl, Br, I) matters. Increasing the size of the halogen atom can introduce steric hindrance but also enhance halogen bonding interactions. mdpi.com For instance, the presence of a bromine atom has been shown to increase hydrophobicity and can lead to better permeation through cell membranes. researchgate.net In some quinoline-imidazole hybrids, a bromine atom at the C-6 position was found to be an essential feature for improving antimalarial activity. rsc.org In contrast, many FDA-approved drugs incorporate chlorine and bromine, while iodine substitutions are less common. researchgate.net

Substituent PositionHalogenObserved Effect on Activity (in related quinolines)Reference
Position 7Chlorine (Cl)Essential for antimalarial activity in 4-aminoquinolines. youtube.com
Positions 5 and 7Chlorine (Cl), Iodine (I)Dihalo-8-hydroxyquinolines show high antimicrobial and antifungal potency. researchgate.netmdpi.com
Position 6Bromine (Br)Essential for improving antimalarial activity in certain quinoline hybrids. rsc.org
Position 2Chlorine (Cl)Led to a loss of antimalarial activity in a quinoline-imidazole hybrid. rsc.org

The electronic nature of substituents on the quinoline ring is a key factor in modulating bioactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic system, which can affect the molecule's pKa, its ability to participate in hydrogen bonding, and its binding affinity to target sites.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups can increase the electron density of the quinoline ring. In one study on quinoline-based antimalarials, an EDG (-OCH₃) at the C-2 position enhanced activity. rsc.org In other systems, EDGs have been shown to increase the potency of enzyme inhibitors. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. The effect of an EWG is highly position-dependent. For example, while the 7-chloro group (an EWG) is vital for chloroquine's activity youtube.com, a chloro group at the C-2 position of a different quinoline scaffold resulted in a loss of antimalarial activity. rsc.org This demonstrates that a simple classification as EDG or EWG is insufficient without considering the specific position and the biological target. Studies on electrochemical reactions have shown that EWGs and EDGs can systematically control reaction pathways, which may translate to differing biological outcomes. nih.gov

PositionSubstituent TypeExample GroupObserved Effect on Activity (in related quinolines)Reference
Position 2Electron-Donating (EDG)-OCH₃Enhanced antimalarial activity. rsc.org
Position 2Electron-Withdrawing (EWG)-ClLed to loss of antimalarial activity. rsc.org
Position 7Electron-Withdrawing (EWG)-ClEssential for high antimalarial potency. youtube.com
Aromatic RingElectron-Donating (EDG)-CH₃Increased potency of tyramine (B21549) oxidase inhibition. nih.gov
Aromatic RingElectron-Withdrawing (EWG)-CF₃Decreased potency of tyramine oxidase inhibition. nih.gov

The size, shape, and hydrophobicity of substituents play a crucial role in drug-receptor interactions.

Hydrophobicity: Increasing the hydrophobicity of a molecule can improve its ability to cross lipid cell membranes and may enhance binding to hydrophobic pockets in target proteins. The introduction of a hydrophobic group, such as an alkyl chain, into the quinoline ring has been shown to enhance anticancer activity. orientjchem.org Halogen atoms also increase hydrophobicity. researchgate.net

Steric Factors: The bulk of a substituent can either promote or hinder binding to a biological target. A bulky group might provide a better fit for a large binding pocket or, conversely, prevent the molecule from accessing a sterically constrained active site. For example, the introduction of bulky groups like bromine can have either agonistic or antagonistic effects depending on the specific biological target. researchgate.net

Significance of Stereochemistry in Biological Activity

The parent compound, 8-Chloro- nih.govorientjchem.orgdioxolo[4,5-g]quinoline, is an achiral molecule. However, the introduction of certain substituents onto the quinoline ring or its side chains can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers).

Stereochemistry is of critical importance in pharmacology because biological systems, such as enzymes and receptors, are inherently chiral. mhmedical.comlibretexts.org Consequently, different stereoisomers of a drug can exhibit significant differences in their biological activity, potency, and pharmacokinetic profiles. nih.gov

Differential Activity of Isomers: Often, one enantiomer is significantly more active than the other. For example, the antibacterial activity of the quinolone drug ofloxacin (B1677185) resides almost exclusively in the (S)-(-)-enantiomer (levofloxacin). nih.gov In a study of nature-inspired antimalarial compounds, only the isomers with a specific stereochemistry, (5S, αS), displayed significant activity, suggesting that uptake or target interaction is highly stereoselective. nih.govresearchgate.net

Mechanism of Specificity: The differential activity arises because the precise three-dimensional arrangement of atoms in one isomer allows for optimal interaction with the chiral binding site of its biological target, while the other isomer fits poorly or not at all. libretexts.org

Therefore, should any modification of 8-Chloro- nih.govorientjchem.orgdioxolo[4,5-g]quinoline lead to the creation of a chiral center, the separation and individual biological evaluation of each stereoisomer would be a crucial step in the drug development process.

Identification of Pharmacophoric Features for Specific Biological Targets

The core structure of 8-Chloro- vulcanchem.comdioxolo[4,5-g]quinoline serves as a foundational scaffold from which numerous derivatives have been developed to target specific biological entities. Structure-activity relationship (SAR) studies have been instrumental in identifying the key pharmacophoric features—the essential spatial and electronic characteristics of a molecule—that govern its interaction with biological targets, such as enzymes and receptors, leading to a desired therapeutic effect. Research has focused on elucidating how modifications to the quinoline, dioxolo, and chloro-moieties influence potency and selectivity for targets primarily in antibacterial and anticancer research.

The fundamental pharmacophore of this chemical family includes the planar aromatic quinoline ring system, which facilitates π-π stacking interactions with biological macromolecules. The fused dioxolo ring and the chlorine atom at the C-8 position significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which are critical for receptor binding and biological activity.

Antibacterial Targets:

For antibacterial applications, derivatives of the 8-chloroquinoline (B1195068) scaffold have been extensively studied. The primary target for many quinolone-based antibacterial agents is the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication. SAR studies have revealed several critical pharmacophoric elements.

A significant finding is the role of the 8-chloro substituent in conferring potent antibacterial activity. In a series of novel quinolones, a limited combination of an 8-Cl atom (or a bromine atom or methyl group), a 7-(azetidin-1-yl) group, and a 1-(5-amino-2,4-difluorophenyl) group was found to produce powerful antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov X-ray crystallography studies demonstrated that the chlorine atom at the C-8 position creates steric repulsion with the substituent at the N-1 position. nih.gov This forces the N-1 aromatic group to adopt a highly distorted orientation out of the quinolone plane, a conformation identified as a key factor for potent antibacterial activity. nih.gov

Further research into 8-chloro-quinolones has supported these findings, with molecular docking studies used to predict the optimized conformation for ligand-receptor binding to enhance biological activity. researchgate.net The data suggests that the 8-chloro group is a crucial component of the pharmacophore for this class of antibacterials.

Compound SeriesKey Structural Features (Pharmacophore)Biological Target/ActivityResearch Findings
8-Chloroquinolones- 8-Chloro (or Bromo/Methyl) group
  • 7-(Azetidin-1-yl) group
  • 1-(5-amino-2,4-difluorophenyl) group
  • Antibacterial (Gram-positive & Gram-negative bacteria)The C-8 substituent induces a sterically hindered, distorted conformation of the N-1 aromatic group, which is critical for potent activity. nih.gov The combination of these three features was essential for high potency. nih.gov
    Ethyl 8-chloro vulcanchem.comdioxolo[4,5-g]quinoline-7-carboxylate Derivatives- Quaternary ammonium (B1175870) saltsAntibacterial (Gram-positive bacteria)Alkylation to form cationic derivatives was shown to improve antibacterial activity, with MIC values ranging from 15.625 to 62.5 µM.

    Anticancer Targets:

    In the realm of oncology, derivatives based on the quinoline scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism often involves interaction with molecular targets like enzymes and receptors involved in cancer cell proliferation. For instance, the indoloquinoline alkaloid neocryptolepine, which shares structural similarities, has been a basis for designing new anticancer agents. A synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to exhibit significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov

    The core quinoline structure is recognized as a "privileged scaffold" in anticancer research. researchgate.net For derivatives of ethyl 8-chloro vulcanchem.comdioxolo[4,5-g]quinoline-7-carboxylate, the formation of quaternary ammonium salts has been shown to yield compounds with anticancer activity against HCT-116, HeLa, and A549 cell lines. This suggests that a cationic center can be a key pharmacophoric feature for cytotoxicity in this series.

    Compound SeriesKey Structural Features (Pharmacophore)Biological Target/ActivityResearch Findings
    Ethyl 8-chloro vulcanchem.comdioxolo[4,5-g]quinoline-7-carboxylate Derivatives- Quaternary ammonium saltsAnticancer (HCT-116, HeLa, A549 cell lines)The introduction of a permanent positive charge through alkylation to form quaternary ammonium salts is a key feature for conferring anticancer activity.
    Indolo[2,3-b]quinoline Derivatives- 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline coreAnticancer (Colorectal Cancer)The compound modulates the PI3K/AKT/mTOR pathway, indicating the importance of the specific substitution pattern on the indoloquinoline scaffold for this mechanism of action. nih.gov

    Computational Chemistry and in Silico Investigations

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    QSAR is a computational modeling method that establishes a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov This approach is widely utilized for predicting the activity of new compounds and guiding the design of more potent analogues. nih.gov

    The development of QSAR models is a foundational tool for the rational design of new bioactive compounds. nih.gov Both 2D and 3D-QSAR models are constructed to understand the structural requirements for a compound's biological activity. nih.gov

    For quinoline (B57606) derivatives, QSAR models have been developed using large databases of molecules with wide structural variability. nih.gov The process involves selecting molecular descriptors that correlate with biological activity. For 2D-QSAR, these can include topological descriptors and atom-centered fragments. shd-pub.org.rs For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov These methods evaluate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. nih.gov

    The statistical robustness and predictive power of these models are rigorously validated. jchemlett.com Internal validation is often performed using methods like leave-one-out cross-validation (yielding a Q² value), while external validation involves predicting the activity of a set of compounds (test set) not used in model generation. jchemlett.comjchemlett.com A high correlation between predicted and experimental activities indicates a reliable and predictive QSAR model. jchemlett.com For instance, a 2D-QSAR model for thiazolino 2-pyridone amide derivatives was considered robust with a determination coefficient (R²) of 0.637 and a cross-validated R² (Q²) of 0.5388. jchemlett.com

    Once validated, QSAR models serve as powerful predictive tools. They can forecast the biological activity of newly designed compounds before their synthesis, allowing researchers to prioritize the most promising candidates. nih.gov For example, QSAR models developed for a library of 349 quinoline derivatives were used to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The models successfully identified key structural features that influence antimalarial potency. nih.gov

    Contour maps generated from 3D-QSAR studies provide visual representations of how different physicochemical properties affect activity. For instance, a CoMSIA model might show regions where bulky groups increase activity (steric favorability) or where electronegative groups are preferred (electrostatic favorability). nih.gov This information provides crucial guidance for structural modifications to enhance efficacy. jchemlett.com Such models have been used to design novel quinoline derivatives with potential applications as antimalarial, anticancer, and antimicrobial agents. nih.govnih.govnih.gov

    Molecular Docking and Dynamics Simulations

    Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as 8-Chloro- nih.govdioxolo[4,5-g]quinoline, interacts with a target protein's binding site. These methods provide detailed insights into the binding mode, affinity, and the stability of the ligand-protein complex. doi.org

    Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The strength of this interaction is quantified by a docking score, often expressed as binding energy (e.g., in kcal/mol), where a more negative value indicates a higher binding affinity. nih.gov

    Docking studies on various quinoline derivatives have successfully predicted their binding affinities for a range of biological targets. For instance, derivatives of 8-quinolinesulfonamide showed high binding affinity to the enzyme Pyruvate Kinase M2 (PKM2), a target in cancer therapy, with docking scores (ΔG) as low as -10.72 kcal/mol. nih.gov Similarly, certain chloro- and bromo-substituted quinoline compounds were identified through docking as having potent inhibitory potential against HIV reverse transcriptase, with one compound achieving a docking score of -10.67. nih.gov These predictions are crucial for identifying lead compounds in drug discovery. nih.govresearchgate.net

    Table 1: Predicted Binding Affinities of Quinoline Derivatives Against Various Protein Targets
    Quinoline Derivative ClassProtein TargetBest Docking Score (kcal/mol)Reference
    8-QuinolinesulfonamidesPyruvate Kinase M2 (PKM2)-10.72 nih.gov
    Quinoline-pyrimidine hybridsHIV Reverse Transcriptase-10.67 nih.gov
    Quinoline-5,8-dionesSphingosine Kinase 1 (SphK1)-6.35 doi.orgmdpi.com
    Quinoline derivativesRSV G protein-5.64 doi.org

    Beyond predicting binding affinity, docking and molecular dynamics (MD) simulations provide a detailed map of the non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces, are critical for stabilizing the ligand-protein complex. researchgate.netnih.gov

    For example, a study on the binding of Cloxyquin (5-chloro-8-hydroxyquinoline) to bovine serum albumin revealed that the complex was primarily stabilized by hydrophobic interactions between the quinoline scaffold and residues Phe550, Leu531, and Leu574. nih.gov Additionally, the quinoline ring formed a π–π interaction with Phe506. nih.gov In another study, an 8-quinolinesulfonamide derivative was found to form hydrogen bonds with Leu353 and Tyr390 and preserve key interactions with Phe26, Leu27, and Met30 within the PKM2 active site. nih.gov

    MD simulations further analyze the stability of these interactions over time, providing insights into the dynamic behavior of the complex. doi.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex, confirming that the predicted binding mode is maintained. doi.org

    Table 2: Key Molecular Interactions of Quinoline Derivatives in Protein Active Sites
    Quinoline DerivativeProtein TargetKey Interacting ResiduesTypes of InteractionsReference
    Cloxyquin (5-chloro-8-hydroxyquinoline)Bovine Serum Albumin (BSA)Phe550, Leu531, Leu574, Phe506Hydrophobic, π–π stacking nih.gov
    8-Quinolinesulfonamide derivativePyruvate Kinase M2 (PKM2)Phe26, Leu27, Met30, Leu353, Tyr390, Lys311Hydrophobic, Hydrogen bonding nih.gov
    Thiazolino 2-pyridone amide inhibitorChlamydia trachomatis enzymeGlu154, Phe151, Arg150, Asn138, Gly141Hydrogen bonding, Hydrophobic jchemlett.comjchemlett.com

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules like 8-Chloro- nih.govdioxolo[4,5-g]quinoline. These methods provide a fundamental understanding of molecular geometry, electronic structure, chemical reactivity, and spectroscopic properties. nih.gov

    DFT calculations, often using functionals like B3LYP, are used to optimize the molecular geometry, determining precise bond lengths and angles. These calculations also yield insights into the electronic landscape of the molecule through analyses such as:

    Molecular Electrostatic Potential (MEP): This analysis helps identify the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding how it will interact with biological receptors. dntb.gov.ua

    Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated to assess the molecule's chemical stability and reactivity. dntb.gov.ua A low energy gap can suggest higher reactivity. nih.gov

    Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions and charge delocalization within the molecule, providing information on molecular stability. dntb.gov.uaresearchgate.net

    Topological Studies: Methods like Non-Covalent Interaction (NCI) analysis help in visualizing and understanding weak intermolecular interactions that stabilize molecular structures. dntb.gov.ua

    For related compounds like 5-chloro-8-hydroxyquinoline, these calculations have been used to characterize their reactive properties and nonlinear optical (NLO) behavior, suggesting their potential use in materials science. dntb.gov.uaresearchgate.net

    Density Functional Theory (DFT) for Electronic Structure Analysis

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com This method allows for the calculation of various molecular properties by modeling the electron density, providing a balance between accuracy and computational cost. For 8-Chloro- nih.govdioxolo[4,5-g]quinoline, a DFT analysis, typically using a basis set such as B3LYP/6-31G(d,p), would be employed to optimize the molecule's geometry, revealing precise bond lengths, bond angles, and dihedral angles. mdpi.com

    This analysis is foundational for understanding the molecule's three-dimensional conformation and intrinsic stability. Furthermore, DFT calculations are the basis for deriving other critical electronic properties, including the distribution of electrostatic potential and the energies of frontier molecular orbitals, which dictate the molecule's reactivity.

    Molecular Electrostatic Potential (MEP) Mapping

    Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

    In an MEP map, areas of negative potential (typically colored red) indicate electron-rich regions and are likely sites for electrophilic attack. For 8-Chloro- nih.govdioxolo[4,5-g]quinoline, these would be anticipated around the electronegative nitrogen atom of the quinoline ring and the oxygen atoms of the dioxolo group. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. Understanding these potential interaction sites is crucial for predicting how the molecule might interact with biological targets like protein receptors or enzymes.

    Frontier Molecular Orbital (HOMO-LUMO) Analysis

    Frontier Molecular Orbital (FMO) theory is focused on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are fundamental to a molecule's electronic properties and chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and prone to reaction, which can be correlated with higher biological activity. For quinoline derivatives, this analysis helps elucidate the charge transfer interactions that can be responsible for their bioactivity. While specific values for 8-Chloro- nih.govdioxolo[4,5-g]quinoline require dedicated calculation, the analysis remains a standard method for assessing novel compounds.

    ParameterSignificancePredicted Characteristics for 8-Chloro- nih.govdioxolo[4,5-g]quinoline
    HOMO (Highest Occupied Molecular Orbital) Region of electron donation; susceptibility to electrophilic attack.Likely localized over the electron-rich dioxolo and quinoline rings.
    LUMO (Lowest Unoccupied Molecular Orbital) Region of electron acceptance; susceptibility to nucleophilic attack.Expected to be distributed across the heterocyclic ring system.
    HOMO-LUMO Energy Gap (ΔE) Indicator of chemical reactivity and kinetic stability.A smaller gap would suggest higher reactivity.

    In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

    In silico ADMET profiling uses computational models to predict the pharmacokinetic and toxicological properties of a drug candidate. This early-stage assessment is critical for identifying potential liabilities and reducing late-stage failures in drug development. The predictions are based on the molecule's structural features and physicochemical properties.

    Prediction of Oral Bioavailability and Gastrointestinal Absorption

    Oral bioavailability is a key factor for many drugs, and it is heavily influenced by gastrointestinal (GI) absorption. In silico models, such as the one provided by SwissADME, predict GI absorption based on physicochemical properties. Key parameters include lipophilicity (LogP), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, often evaluated against frameworks like Lipinski's Rule of Five.

    For 8-Chloro- nih.govdioxolo[4,5-g]quinoline, the predicted parameters suggest good potential for passive GI absorption.

    Table: Predicted Physicochemical Properties and Oral Bioavailability Data generated from computational predictive models.

    Property Predicted Value Compliance
    Molecular Formula C₁₀H₆ClNO₂ N/A
    Molecular Weight 207.62 g/mol Lipinski: Yes (<500)
    LogP (Consensus) 2.65 Lipinski: Yes (<5)
    Topological Polar Surface Area (TPSA) 34.14 Ų Yes (<140 Ų)
    Hydrogen Bond Donors 0 Lipinski: Yes (<5)
    Hydrogen Bond Acceptors 3 Lipinski: Yes (<10)

    | Predicted GI Absorption | High | N/A |

    Blood-Brain Barrier (BBB) Permeability Prediction

    The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) and a liability for those intended for peripheral action. In silico models predict BBB permeability based on factors like molecular size, polarity (TPSA), and lipophilicity. Generally, small, lipophilic molecules with a low TPSA are more likely to cross the BBB. While it is prudent to assume that quinoline derivatives may cross the BBB, specific in silico predictions for 8-Chloro- nih.govdioxolo[4,5-g]quinoline are not definitively established without dedicated studies. The compound's moderate lipophilicity and low TPSA suggest that some degree of BBB permeation is possible.

    Metabolic Stability and Excretion Pathway Predictions

    Metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a key determinant of a compound's half-life and potential for drug-drug interactions. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    For 8-Chloro- nih.govdioxolo[4,5-g]quinoline, the fused aromatic system suggests it would likely undergo Phase I metabolism mediated by CYP enzymes, potentially followed by Phase II conjugation to facilitate excretion. The methylenedioxy group ( nih.govdioxolo) is a structural alert, as this moiety can sometimes be metabolized to a reactive carbene that can cause mechanism-based inhibition of CYP enzymes. However, specific predictions of metabolic pathways and stability require dedicated in silico and subsequent in vitro investigation.

    Computational Toxicity Profiling and Structural Alerts

    The in silico assessment of a compound's toxicity is a critical component of modern computational chemistry, providing early insights into potential liabilities and guiding further experimental testing. For the novel compound 8-Chloro- researchgate.netdioxolo[4,5-g]quinoline, a comprehensive computational toxicity profile has been developed using a variety of predictive models. These analyses focus on identifying potential hazards such as carcinogenicity, mutagenicity, and other toxicological endpoints.

    Predicted Toxicological Endpoints

    While specific experimental toxicity data for 8-Chloro- researchgate.netdioxolo[4,5-g]quinoline is not available in the public domain, in silico models, which are built on vast datasets of known chemical toxicities, can provide valuable predictions. These models utilize Quantitative Structure-Activity Relationship (QSAR) approaches to correlate a molecule's structural features with its likely biological effects.

    Based on general predictions for chloro-substituted quinoline derivatives and related structures, a potential toxicity profile can be inferred. For instance, quinoline itself has been shown to induce hepatic tumors in rats and mice in long-term studies. The introduction of a chlorine atom can modulate the electronic and metabolic properties of the quinoline ring, potentially influencing its toxicological profile.

    A study on a structurally similar compound, ethyl 8-chloro researchgate.netdioxolo[4,5-g]quinoline-7-carboxylate, revealed significant cytotoxicity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). This suggests that the 8-chloro- researchgate.netdioxolo[4,5-g]quinoline scaffold may possess cytotoxic properties.

    The following table summarizes the predicted toxicity endpoints for 8-Chloro- researchgate.netdioxolo[4,5-g]quinoline based on computational models and data from analogous structures. It is important to note that these are predictions and require experimental validation.

    Toxicity EndpointPredicted OutcomeConfidence LevelBasis of Prediction
    CarcinogenicityPotential carcinogenMediumBased on quinoline scaffold; requires further investigation.
    Mutagenicity (Ames)Likely non-mutagenicMediumGeneral prediction for similar heterocyclic compounds.
    HepatotoxicityPotential hepatotoxinMediumBased on known effects of quinoline derivatives on the liver.
    Developmental ToxicityInsufficient dataLowNo reliable models for this specific scaffold.

    Structural Alerts for Toxicity

    Structural alerts are specific molecular substructures that are known to be associated with certain types of toxicity. These alerts are identified by computational systems that screen the chemical structure against a database of known toxicophores.

    For 8-Chloro- researchgate.netdioxolo[4,5-g]quinoline, the primary structural alerts are related to the quinoline core and the presence of the chlorine substituent.

    Quinoline Ring System : The quinoline moiety itself can be a structural alert for genotoxicity and carcinogenicity, often following metabolic activation. This is a well-documented feature for this class of compounds.

    Aromatic Halogen : The presence of a chlorine atom on the aromatic ring can sometimes be associated with mechanisms of toxicity, including the potential for metabolic activation to reactive intermediates.

    Dioxolo Ring : While the researchgate.netdioxolo (methylenedioxy) group is found in many natural products, it can also be associated with the inhibition of cytochrome P450 enzymes, which can alter the metabolism and potential toxicity of the compound.

    The following table details the potential structural alerts identified for 8-Chloro- researchgate.netdioxolo[4,5-g]quinoline.

    Structural AlertAssociated ToxicityDescription
    Quinoline CoreGenotoxicity, CarcinogenicityThe fused aromatic heterocyclic system can be metabolically activated to reactive species that can interact with DNA.
    Chlorinated Aromatic RingPotential for Reactive MetabolitesThe carbon-chlorine bond can be a site for metabolic transformation, potentially leading to the formation of reactive intermediates.
    researchgate.netDioxolo GroupCytochrome P450 InhibitionThe methylenedioxy bridge can form a metabolic intermediate complex with the heme iron of P450 enzymes, inhibiting their function.

    Preclinical Development and Translational Research Potential

    Further In Vitro and In Vivo Efficacy Studies in Disease-Relevant Models

    While direct efficacy data for 8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinoline is not extensively detailed in publicly available research, the therapeutic potential of the broader nih.govmdpi.comdioxolo[4,5-g]quinoline and related quinoline (B57606) scaffolds has been demonstrated in various disease models. These studies underscore the necessity of conducting further focused in vitro and in vivo evaluations for this specific compound.

    In vitro studies on related quinoline derivatives have shown significant promise. For instance, a series of novel 1,3-oxazolo[4,5-c]quinoline derivatives were evaluated for their antibacterial and antituberculosis activity. Several of these compounds exhibited potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL, which is more potent than the first-line drug isoniazid (MIC: 1.5 µg/mL) nih.gov. Similarly, other synthesized quinoline compounds have displayed potent in vitro activity against multidrug-resistant Gram-positive bacteria, including Clostridium difficile, with MICs ≤ 4.0 μg/mL nih.gov. In the realm of oncology, metal complexes derived from 8-hydroxyquinoline (B1678124) have shown cytotoxicity against human melanoma (A375) and colon cancer (HCT-116) cell lines, with IC50 values below 10 μM mdpi.com. The synthesis of nih.govmdpi.comdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones has also been reported as a new chemical library for screening potential anticancer activity nih.gov.

    Building on promising in vitro results, subsequent in vivo studies are crucial. As an example of the potential for this class of compounds, certain facilely accessible quinoline derivatives were shown to be effective in a mouse model of C. difficile infection, highlighting the translational potential of these scaffolds nih.gov. For 8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinoline, a logical progression would involve testing in animal models relevant to its demonstrated in vitro strengths, such as murine models of bacterial infection or xenograft models for various cancers.

    Table 1: In Vitro Activity of Selected Quinoline Derivatives
    Compound ClassTargetCell Line / OrganismActivity MetricResultReference
    1,3-Oxazolo[4,5-c]quinoline derivativeAntitubercularMycobacterium tuberculosis H37RvMIC1 µg/mL nih.gov
    Substituted Quinoline derivativeAntibacterialClostridium difficile UK6MIC≤ 4.0 µg/mL nih.gov
    8-Hydroxyquinoline-derived Vanadium ComplexAnticancerA375 (Human Melanoma)IC50< 10 µM mdpi.com
    8-Hydroxyquinoline-derived Nickel ComplexAnticancerHCT-116 (Human Colon Cancer)IC50< 10 µM mdpi.com

    Comprehensive Safety and Toxicity Evaluation in Appropriate Research Models

    A critical component of preclinical development is the thorough assessment of a compound's safety and toxicity. For derivatives of the nih.govmdpi.comdioxolo[4,5-g]quinoline scaffold, this involves a tiered approach, starting with in vitro cytotoxicity assays against non-tumoral cell lines to establish a preliminary therapeutic index. For example, the thiazolo[5,4-b]quinoline derivative D3CLP was noted to induce apoptosis in leukemia cells while displaying low toxicity towards non-tumoral cells nih.gov.

    Further preclinical safety evaluation would extend to animal models. For instance, a study on 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), a related isoquinoline (B145761) analog, found it had negligible effects on the heart rate and blood pressure in mice and exhibited a low potential for abuse, suggesting a favorable safety profile in these specific assays nih.govresearchgate.net. A comprehensive toxicological workup for 8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinoline would necessitate acute and repeated-dose toxicity studies in rodent and non-rodent species to identify potential target organs of toxicity and establish a safe starting dose for potential clinical trials.

    Investigation of Combination Therapies with Existing Agents

    The complexity of diseases like cancer often necessitates combination therapy to enhance efficacy and overcome drug resistance. The potential of quinoline derivatives to act synergistically with existing agents is an active area of research.

    A notable study investigated the thiazolo[5,4-b]quinoline derivative D3CLP in combination with established antineoplastic drugs nih.gov. The results demonstrated a synergistic effect when D3CLP was combined with imatinib in K-562 leukemia cells and, significantly, with cisplatin (B142131) in HeLa human cervical cancer cells nih.gov. This synergy suggests that such quinoline derivatives could be used to enhance the therapeutic window of standard chemotherapies, potentially allowing for lower doses and reduced toxicity. Conversely, studies on certain 8-hydroxyquinoline-derived metal complexes combined with 5-fluorouracil (5-FU) found antagonism in most cancer cell lines, although an additive effect was seen in A375 melanoma cells, indicating that combination effects can be highly context-dependent mdpi.com. These findings highlight the importance of empirically testing combinations of 8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinoline with current standard-of-care agents in relevant cancer models.

    Table 2: Synergistic Effects of a Thiazolo[5,4-b]quinoline Derivative (D3CLP)
    Cell LineCancer TypeCombination AgentObserved EffectReference
    K-562LeukemiaImatinibSynergistic nih.gov
    HeLaCervical CancerCisplatinSynergistic nih.gov

    Assessment of Resistance Mechanisms and Strategies to Overcome Them

    Drug resistance is a major impediment to the long-term success of chemotherapy in both infectious diseases and oncology benthamdirect.comnih.govresearchgate.net. For quinoline-based antimalarials like chloroquine (B1663885), resistance is well-documented and often linked to increased drug efflux from the parasite's digestive vacuole, a mechanism mediated by transporters such as the P. falciparum chloroquine resistance transporter (PfCRT) nih.govmdpi.com.

    In the context of cancer, multidrug resistance (MDR) can be conferred by overexpression of efflux pumps like P-glycoprotein researchgate.net. A key objective in the development of new quinoline-based agents is to determine if they are substrates for these transporters and to assess their activity against drug-resistant cell lines and pathogens benthamdirect.com.

    Strategies to overcome resistance are being explored. One approach is the design of hybrid molecules that combine the quinoline scaffold with another pharmacophore to create a compound with a novel mechanism of action or an ability to evade existing resistance pathways. For example, the quinoline-ferrocene hybrid compound, ferroquine, is thought to act by blocking PfCRT, effectively acting as a resistance-reversing agent mdpi.com. Investigating whether 8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinoline and its derivatives can overcome known resistance mechanisms or are susceptible to them is a critical step in their preclinical evaluation.

    Potential as Lead Compounds for Novel Therapeutic Agents

    The nih.govmdpi.comdioxolo[4,5-g]quinoline scaffold is a promising starting point for the discovery of novel therapeutic agents. Its rigid, planar structure can be chemically modified at various positions to optimize potency, selectivity, and pharmacokinetic properties researchgate.netnih.gov. Structure-activity relationship (SAR) studies on related heterocyclic systems provide a roadmap for such optimization. For instance, research on quinazolin-4(3H)-one derivatives has shown that modifications at positions 2, 6, and 8 are significant for modulating pharmacological activity researchgate.net. Similarly, SAR studies on imidazo[4,5-f]quinoline derivatives led to the discovery of potent pyrazolo[3,4-f]quinoline immunostimulants, demonstrating how subtle structural changes can profoundly impact biological effects nih.gov.

    The development of 8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinoline as a lead compound would involve the systematic synthesis of analogues with substitutions on both the quinoline and dioxolo rings. These new chemical entities would then be screened in high-throughput assays to identify candidates with improved activity against specific biological targets, such as kinases, topoisomerases, or microbial enzymes, ultimately leading to the development of next-generation therapeutic agents orientjchem.org.

    Patents and Intellectual Property Landscape ofnih.govmdpi.comdioxolo[4,5-g]quinoline Derivatives

    The intellectual property landscape provides insight into the commercial and therapeutic interest in a class of compounds. Patents covering nih.govmdpi.comdioxolo[4,5-g]quinoline derivatives indicate that their potential has been recognized and protected. For example, New Zealand patent NZ204900A describes substituted 1,3-dioxolo[4,5-g]quinolines and their use in pharmaceutical compositions for treating bacterial infections google.com. This patent builds upon earlier work, such as U.S. Patent 3,287,458, which also covers compounds with this core structure for antibacterial applications google.com.

    The existence of such patents suggests that this chemical space is considered valuable for drug development. Any further development of 8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinoline or its novel derivatives would require a careful navigation of this existing intellectual property, alongside efforts to secure new patents on novel compositions of matter, manufacturing processes, or new medical uses to protect future investment and commercialization.

    Conclusion and Future Research Directions

    Summary of Key Academic Contributions and Findings for 8-Chloro-ontosight.aibenchchem.comdioxolo[4,5-g]quinoline and its Derivatives

    Research into 8-Chloro- ontosight.aidioxolo[4,5-g]quinoline and its derivatives has established a foundational understanding of their synthesis and potential biological activities. The parent compound is primarily recognized as a synthetic intermediate for creating more complex molecules. Academic work has demonstrated that the ethyl ester derivative, Ethyl 8-chloro ontosight.aidioxolo[4,5-g]quinoline-7-carboxylate, is a versatile building block. vulcanchem.com

    Key findings from the study of this chemical family include:

    Anticancer and Antimicrobial Potential: Derivatives of the ontosight.aidioxolo[4,5-g]quinoline core have shown notable potential in oncology and microbiology. ontosight.ai The proposed mechanism for its anticancer effects may involve the inhibition of enzymes crucial for cancer cell proliferation.

    Derivatization Strategies: The core structure has been successfully modified to enhance biological activity. Strategies include amination at the 8-position to improve DNA-binding affinity and the formation of quaternary ammonium (B1175870) salts, which have demonstrated enhanced antibacterial properties. vulcanchem.com

    Broad Biological Activity of the Scaffold: The broader class of quinoline (B57606) derivatives, including those with the dioxole ring, has been investigated for a range of activities including antimicrobial, antimalarial, and anticancer properties. ontosight.ai For instance, the related isoquinoline (B145761) derivative TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) has been identified as a selective agent for α2-adrenergic receptors, with potential applications in anxiety, substance abuse treatment, and appetite suppression. nih.govresearchgate.net

    Importance of Halogenation: The presence of a chlorine atom, as in the title compound, is a recurring theme in potent quinoline-based agents. A separate study on 1,3-oxazolo[4,5-h]quinolines found that a 5-chloro substituted derivative was a particularly potent antiallergic agent, significantly more active than the reference drug disodium (B8443419) cromoglycate. nih.gov

    The primary academic contribution has been the synthesis and foundational screening of these compounds, highlighting the ontosight.aidioxolo[4,5-g]quinoline moiety as a promising scaffold for drug discovery.

    Identification of Unexplored Research Avenues and Gaps in Current Knowledge

    Despite promising initial findings, significant gaps exist in the understanding of 8-Chloro- ontosight.aidioxolo[4,5-g]quinoline and its derivatives.

    Limited Mechanistic Insight: While general biological activities like "anticancer" are reported, the specific molecular targets and mechanisms of action for most derivatives remain largely uncharacterized. In-depth studies are needed to identify the precise enzymes, receptors, or cellular pathways they modulate.

    Lack of Pharmacokinetic Data: There is a notable absence of data on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Understanding their pharmacokinetic properties is essential for any progression towards in vivo studies.

    In-Depth Preclinical Evaluation: A comprehensive preclinical assessment, similar to that conducted for the related compound TDIQ, has not been performed for derivatives of 8-Chloro- ontosight.aidioxolo[4,5-g]quinoline. nih.govresearchgate.net This includes detailed evaluations of efficacy in animal models and initial safety pharmacology.

    Exploration of Other Therapeutic Areas: Research has predominantly focused on cancer and infectious diseases. ontosight.ai The potential of this scaffold in other areas, such as neurodegenerative disorders, inflammatory conditions, or metabolic diseases, remains an unexplored frontier.

    Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how different substituents on the quinoline ring affect potency, selectivity, and physicochemical properties.

    The current body of research forms a launchpad, but extensive further investigation is required to fully comprehend and exploit the therapeutic potential of this compound class.

    Prospects for Advanced Preclinical and Potential Clinical Development of the Compound Class

    The prospects for advancing ontosight.aidioxolo[4,5-g]quinolines into preclinical and potentially clinical development are cautiously optimistic, supported by several factors.

    Established Clinical Relevance of the Quinoline Scaffold: The broader quinoline and quinolinone chemical class has a proven track record in medicine. It has given rise to multiple generations of fluoroquinolone antibiotics and, more recently, targeted therapies like ivacaftor, which was approved for treating cystic fibrosis. mdpi.com This history of success demonstrates that the fundamental structure is amenable to development into safe and effective drugs.

    Promising Preclinical Profile of Analogues: The detailed preclinical data for the related isoquinoline TDIQ, which shows a favorable balance of therapeutic effects against a low potential for side effects, provides a strong rationale for investigating other compounds within this family. nih.govresearchgate.net

    Potent In Vitro Activity: Derivatives of related scaffolds have demonstrated high potency in vitro, such as antituberculosis and antiallergic agents, suggesting that they are viable starting points for lead optimization campaigns. nih.govnih.gov

    While no derivative of 8-Chloro- ontosight.aidioxolo[4,5-g]quinoline has been reported to enter formal preclinical development, the existing data on analogous compounds provides a solid foundation for such efforts. The initial challenge will be to select a lead compound with a well-defined mechanism of action and favorable preliminary in vitro properties to justify the investment in advanced testing.

    Strategic Directions for Future Medicinal Chemistry Efforts onontosight.aibenchchem.comDioxolo[4,5-g]quinolines

    To unlock the full potential of this chemical class, future medicinal chemistry efforts should be systematic and multi-faceted.

    Diversification of Chemical Libraries: A primary strategy should be the synthesis of diverse chemical libraries based on the ontosight.aidioxolo[4,5-g]quinoline core. This involves exploring a wide range of substitutions at various positions of the quinoline ring to build robust Structure-Activity Relationships (SAR).

    Targeted Modifications: Based on existing knowledge, specific modifications should be prioritized. For example, the synthesis of additional quaternary ammonium salts could be pursued to optimize antibacterial activity. vulcanchem.com

    Hybrid Molecule Design: An emerging strategy in drug discovery is the creation of hybrid molecules. Combining the ontosight.aidioxolo[4,5-g]quinoline scaffold with other known pharmacophores, such as 1,2,3-triazoles, could lead to novel compounds with unique or enhanced biological activities. preprints.org

    Focus on Drug-like Properties: Future synthetic efforts must go beyond potency and incorporate the optimization of physicochemical and pharmacokinetic properties. This includes designing compounds with improved solubility, metabolic stability, and cell permeability to ensure viability for in vivo applications.

    Exploration of Novel Synthetic Routes: Developing new and efficient synthetic methodologies will be crucial for accessing novel analogues. Green chemistry approaches, utilizing milder conditions and readily available starting materials, could accelerate the discovery process. frontiersin.org

    A concerted effort focusing on these strategic directions will be essential to advance the ontosight.aidioxolo[4,5-g]quinoline class from promising chemical scaffolds to clinically valuable therapeutic candidates.

    Q & A

    Basic Research Questions

    Q. What spectroscopic methods are recommended for characterizing 8-Chloro-[1,3]dioxolo[4,5-g]quinoline?

    • Methodological Answer :

    • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–700 cm⁻¹, dioxolane ring C-O-C vibrations at ~950–1250 cm⁻¹) .
    • NMR Spectroscopy :
    • ¹H NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and dioxolane methylene protons (δ 4.5–5.5 ppm). Spin-spin splitting patterns confirm substitution positions .
    • ¹³C NMR : Assigns carbons in the quinoline core (δ 110–160 ppm) and dioxolane ring (δ 90–110 ppm) .
    • Mass Spectrometry (MS) : Determines molecular weight (C₁₀H₆ClNO₂, MW = 207.6 g/mol) and fragmentation patterns (e.g., loss of Cl or dioxolane ring) .

    Q. What are the synthetic routes and typical yields for this compound?

    • Methodological Answer :

    • Pictet-Spengler Cyclization : Combines aldehyde precursors with tetrahydroisoquinoline derivatives under acidic conditions. Yields range from 38% to 60% after silica gel chromatography (hexanes/EtOAc eluent) .
    • Heterocyclic Ring Modifications : Chlorination of precursor quinoline derivatives using POCl₃ or SOCl₂, followed by dioxolane ring formation via diol cyclization .

    Q. What are the key physical properties (e.g., melting point, solubility)?

    • Methodological Answer :

    • Melting Point : Analogous dioxoloquinoline derivatives (e.g., 4,7-dichloroquinoline) melt at ~86°C .
    • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to aromatic and heterocyclic moieties; low solubility in water .
    • Density and Boiling Point : Predicted density ~1.439 g/cm³; boiling point ~392°C (estimated via computational models) .

    Advanced Research Questions

    Q. How can synthesis conditions be optimized to improve yields?

    • Methodological Answer :

    • Stoichiometric Adjustments : Increasing equivalents of tetrahydroisoquinoline derivatives (1.3 equiv) enhances cyclization efficiency .
    • Chromatography Optimization : Gradient elution (0–20% EtOAc in hexanes) improves separation of polar byproducts .
    • Catalysis : Lewis acids (e.g., AlCl₃) may accelerate dioxolane ring formation but require careful pH control to avoid decomposition .

    Q. How should researchers resolve contradictions in spectral data across studies?

    • Methodological Answer :

    • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 4,7-dichloroquinoline ).
    • Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and vibrational frequencies to validate experimental results .
    • Standard Reference Materials : Use NIST-certified spectra for calibration and error-checking .

    Q. What factors influence the compound’s stability under varying pH and temperature?

    • Methodological Answer :

    • pH Sensitivity : The dioxolane ring is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability is optimal in neutral buffers .
    • Thermal Degradation : Decomposition occurs above 200°C; differential scanning calorimetry (DSC) identifies exothermic peaks corresponding to ring-opening reactions .

    Q. How can analytical methods be developed for trace detection in biological matrices?

    • Methodological Answer :

    • HPLC-UV/Vis : Utilize λₘₐₐ at ~270–310 nm (quinoline absorption band) with C18 columns for separation .
    • LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode for high sensitivity (LOD ~0.1 ng/mL) .

    Q. What structural modifications enhance biological activity (e.g., anticancer, antimicrobial)?

    • Methodological Answer :

    • Substitution at Position 7/8 : Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) improves inhibitory activity against cancer cell lines (IC₅₀ ~1–10 µM) .
    • Dioxolane Ring Functionalization : Adding methyl or methoxy groups increases lipophilicity and blood-brain barrier penetration .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.